2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3/c1-2-32-19-10-7-18(8-11-19)9-12-23-28-22(17-27)25(33-23)30-15-13-29(14-16-30)24(31)20-5-3-4-6-21(20)26/h3-12H,2,13-16H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCCYQDMRMMNHO-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative, often under reflux conditions.
Ethenylation and fluorobenzoylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Notable applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the oxazole ring is often associated with anticancer properties, making it a candidate for further exploration in oncology .
- Antidepressant Properties : The piperazine moiety is commonly found in several antidepressants, suggesting that the compound could be evaluated for similar effects. Research indicates that modifications of piperazine can lead to enhanced serotonin receptor activity, which is crucial for mood regulation.
Neuropharmacology
Research has indicated that compounds containing both oxazole and piperazine structures can interact with neurotransmitter systems. This compound may serve as a lead structure for developing novel neuropharmacological agents targeting conditions such as anxiety and depression .
Material Science
The compound's unique chemical structure also makes it suitable for applications in materials science:
- Polymer Synthesis : The carbonitrile group can participate in polymerization reactions, potentially leading to new materials with specific mechanical and thermal properties. Research into the synthesis of polymers from similar compounds suggests promising avenues for development .
Case Studies
Several studies have explored the applications of similar compounds, providing insights into the potential of this specific molecule:
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituent positions, aromatic systems, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position Effects: The 2-fluorobenzoyl group in the target compound (vs. The 4-ethoxyphenyl ethenyl group introduces steric bulk and electron donation compared to smaller, electron-withdrawing 4-fluorophenyl analogs .
Biological Implications :
- Fluorinated piperazine moieties (common in ) enhance metabolic stability and membrane permeability.
- The ethoxy group may increase half-life in vivo due to reduced oxidative metabolism compared to hydroxylated analogs .
Synthetic Accessibility :
- Analogs with fluorophenyl groups (e.g., ) are synthesized via nucleophilic aromatic substitution or Suzuki coupling, whereas ethoxy-substituted derivatives require etherification steps, increasing synthetic complexity .
Research Findings and Data
Spectroscopic Comparisons :
- NMR Shifts :
- The 4-ethoxyphenyl ethenyl group in the target compound shows distinct 1H-NMR signals at δ 6.8–7.2 ppm (aromatic protons) and δ 4.0 ppm (ethoxy -OCH2CH3), absent in fluorophenyl analogs .
- 19F-NMR for the 2-fluorobenzoyl group resonates at δ -110 ppm, differing from 4-fluorobenzoyl (δ -115 ppm) due to proximity to the electron-rich oxazole core .
Hypothetical Pharmacological Profiles :
- CYP450 Interactions : Ethoxy groups may reduce time-dependent CYP3A4 inhibition compared to metabolically labile substituents (e.g., hydroxyl in ).
Biological Activity
The compound 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a novel oxazole derivative with potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.405 g/mol. The structure features an oxazole ring, a piperazine moiety, and various aromatic substituents, which are often associated with bioactive properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to the one have shown promising results against various human cancer cell lines.
Case Studies
- In Vitro Studies : A study evaluated a series of oxazole derivatives against four human cancer cell lines (MCF-7, A549, Colo-205, A2780). The results indicated that several compounds exhibited potent activity with IC50 values ranging from 0.01 µM to 8.12 µM. Notably, one compound demonstrated superior anticancer activity compared to etoposide, a standard chemotherapy agent .
- Mechanism of Action : The mechanism of action for similar oxazole derivatives involves cell cycle arrest at the G2/M phase and induction of apoptosis via the mitochondrial pathway. This was evidenced by studies showing that these compounds inhibited tubulin polymerization and induced caspase-dependent apoptosis .
Antimicrobial Activity
The antimicrobial properties of 1,3-oxazole derivatives have also been explored, revealing their effectiveness against various bacterial strains.
Qualitative Screening
A qualitative assay demonstrated that certain oxazole derivatives inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For example:
- Compound showed a growth inhibition zone of 15 mm against Enterococcus faecium.
- Another derivative displayed an inhibition zone of 9 mm against Staphylococcus aureus .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.01 - 8.12 | G2/M phase arrest, apoptosis induction |
| Anticancer | A549 | 0.01 - 8.12 | Tubulin polymerization inhibition |
| Antimicrobial | Enterococcus faecium | - | Growth inhibition (15 mm zone) |
| Antimicrobial | Staphylococcus aureus | - | Growth inhibition (9 mm zone) |
Q & A
Q. What are the key synthetic strategies for constructing the oxazole and piperazine moieties in this compound?
The synthesis typically involves multi-step reactions:
- Oxazole ring formation : Cyclocondensation of α-amino carbonyl precursors with nitriles under acidic conditions (e.g., POCl₃) .
- Piperazine functionalization : Acylation of the piperazine nitrogen using 2-fluorobenzoyl chloride in anhydrous dichloromethane with a base like triethylamine to minimize side reactions .
- Styryl group introduction : Wittig or Heck coupling to install the (E)-configured ethenyl group, ensuring stereochemical fidelity via controlled reaction temperatures (e.g., 60–80°C) . Critical parameters : Solvent purity, inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC to isolate intermediates.
Q. How is the compound characterized to confirm structural integrity?
Methodological characterization includes:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the oxazole C4-CN group (~160 ppm for oxazole carbons) and piperazine N-CO signals (~165–170 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the ethoxyphenyl and fluorobenzoyl groups .
- X-ray crystallography : Resolve π-stacking interactions between the oxazole and fluorophenyl groups (if single crystals are obtainable) .
- Elemental analysis : Validate C, H, N, and F content within ±0.3% deviation .
Q. What structure-activity relationships (SAR) are hypothesized for this compound?
Insights from structurally analogous compounds suggest:
- Oxazole substitution : Electron-withdrawing groups (e.g., -CN) enhance electrophilic reactivity, potentially improving target binding .
- Piperazine acylation : Fluorobenzoyl groups may increase lipophilicity and blood-brain barrier penetration .
- Styryl group : The (E)-configuration optimizes planarity for π-π interactions with hydrophobic enzyme pockets .
Q. How does the compound’s stability influence experimental design?
- Thermal stability : Decomposition above 200°C (via TGA), requiring storage at 4°C in amber vials .
- Photostability : Susceptibility to UV-induced isomerization of the styryl group necessitates darkroom handling .
- Solubility : Limited aqueous solubility (<0.1 mg/mL); use DMSO for stock solutions, but confirm absence of precipitates in biological buffers .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Potential causes and solutions:
- Impurity artifacts : HPLC purity thresholds (<95%) may mask bioactive impurities; re-purify via preparative HPLC with a C18 column .
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Solvent effects : DMSO concentrations >0.1% may inhibit non-target proteins; use lower stock concentrations or alternative solvents (e.g., cyclodextrin complexes) .
Q. What strategies optimize synthesis yield while minimizing side products?
- Catalyst screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ in Heck couplings; the latter may reduce β-hydride elimination byproducts .
- Microwave-assisted synthesis : Reduce reaction times for acylation steps (e.g., 30 min at 100°C vs. 12 hr reflux) to improve yield by 15–20% .
- Workup optimization : Replace column chromatography with pH-selective extraction (e.g., basify to isolate piperazine intermediates) .
Q. How can in silico modeling guide derivative design?
- Docking studies : Use AutoDock Vina to predict binding poses in kinase targets (e.g., EGFR), focusing on hydrogen bonds between the oxazole -CN and catalytic lysine residues .
- ADMET prediction : SwissADME estimates logP ~3.2, suggesting moderate BBB penetration but potential CYP3A4 metabolism; prioritize derivatives with logP 2.5–3.5 .
- MD simulations : Assess styryl group flexibility over 100 ns trajectories to prioritize rigid analogs for improved target residence time .
Q. What challenges arise in solubility optimization for in vivo studies?
- Co-solvent systems : Test PEG-400/water (1:4) or Captisol® (sulfobutyl ether β-cyclodextrin) to enhance solubility without toxicity .
- Prodrug approaches : Introduce phosphate esters at the oxazole -CN group, cleaved by alkaline phosphatase in vivo .
- Nanonization : Reduce particle size to <200 nm via wet milling, improving dissolution rate by 50% .
Q. How do analytical limitations affect data interpretation?
- NMR sensitivity : Low-concentration samples may fail to detect minor conformers; use cryoprobes or hyperpolarization .
- MS/MS ambiguity : Isomeric byproducts with identical masses require ion mobility separation or derivatization .
- X-ray limitations : Poor crystal growth due to flexibility; co-crystallize with target proteins or use synchrotron radiation .
Q. What novel derivatives could expand therapeutic applications?
- Bioisosteric replacements : Replace 2-fluorobenzoyl with thiophene-2-carbonyl to modulate selectivity toward bacterial targets .
- Hybrid molecules : Conjugate with known kinase inhibitors (e.g., imatinib) via a hydrolyzable linker for dual-target activity .
- Metallocomplexes : Coordinate with Ru(II) to enhance DNA intercalation and photodynamic therapy potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
